Cas no 1805477-37-5 (5-Bromo-2-bromomethyl-4-chloropyridine)

5-Bromo-2-bromomethyl-4-chloropyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-bromomethyl-4-chloropyridine
-
- インチ: 1S/C6H4Br2ClN/c7-2-4-1-6(9)5(8)3-10-4/h1,3H,2H2
- InChIKey: PIVDMXPAAVBWHA-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(=CN=1)Br)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-Bromo-2-bromomethyl-4-chloropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029014392-1g |
5-Bromo-2-bromomethyl-4-chloropyridine |
1805477-37-5 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029014392-250mg |
5-Bromo-2-bromomethyl-4-chloropyridine |
1805477-37-5 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
5-Bromo-2-bromomethyl-4-chloropyridine 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
5-Bromo-2-bromomethyl-4-chloropyridineに関する追加情報
Introduction to 5-Bromo-2-bromomethyl-4-chloropyridine (CAS No. 1805477-37-5)
5-Bromo-2-bromomethyl-4-chloropyridine, identified by its Chemical Abstracts Service (CAS) number 1805477-37-5, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic compounds known for their broad spectrum of biological activities. The presence of multiple halogen substituents—bromo and chloro groups—enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structural features of 5-Bromo-2-bromomethyl-4-chloropyridine contribute to its utility in the development of novel bioactive molecules. The bromomethyl group at the 2-position provides a reactive site for further functionalization, while the chloro group at the 4-position can be selectively modified through nucleophilic aromatic substitution or cross-coupling reactions. These attributes make it an attractive building block for medicinal chemists seeking to design compounds with enhanced pharmacological properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of halogenated pyridines. Studies have demonstrated that such compounds often exhibit inhibitory effects on various biological targets, including kinases, transcription factors, and enzymes involved in metabolic pathways. For instance, derivatives of pyridine with bromo and chloro substituents have shown promise in preclinical trials as inhibitors of cancer-related pathways. The compound’s ability to engage with multiple biological targets makes it a promising candidate for further investigation.
One of the most compelling aspects of 5-Bromo-2-bromomethyl-4-chloropyridine is its role in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling and are often implicated in diseases such as cancer, inflammation, and neurodegeneration. By designing molecules that disrupt or modulate PPIs, researchers aim to develop therapies that can selectively interfere with disease-causing pathways without affecting normal cellular processes. The halogenated pyridine core serves as an excellent scaffold for such inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with protein surfaces.
Advances in computational chemistry have further enhanced the utility of 5-Bromo-2-bromomethyl-4-chloropyridine in drug discovery. Molecular modeling techniques allow researchers to predict the binding affinity and selectivity of this compound against various biological targets. By integrating experimental data with computational predictions, scientists can optimize the structure of 5-Bromo-2-bromomethyl-4-chloropyridine derivatives to improve their potency and reduce off-target effects. This interdisciplinary approach has led to the identification of several lead compounds that are now undergoing further preclinical evaluation.
The agrochemical industry has also recognized the potential of halogenated pyridines as key intermediates in the development of novel pesticides and herbicides. These compounds often exhibit potent activity against pests and weeds while maintaining environmental safety profiles. The reactivity of 5-Bromo-2-bromomethyl-4-chloropyridine allows for the introduction of diverse functional groups that can fine-tune its biological activity and environmental persistence. Such modifications are crucial for developing next-generation agrochemicals that meet stringent regulatory requirements.
Recent research has highlighted the importance of green chemistry principles in the synthesis of 5-Bromo-2-bromomethyl-4-chloropyridine derivatives. Efforts are underway to develop more sustainable synthetic routes that minimize waste generation and energy consumption. Catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, have been particularly effective in improving reaction efficiency and selectivity. These innovations not only enhance the economic viability of producing 5-Bromo-2-bromomethyl-4-chloropyridine derivatives but also align with global efforts to promote sustainable chemical manufacturing.
The pharmacokinetic properties of halogenated pyridines are another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic efficacy and safety profiles. Studies using 5-Bromo-2-bromomethyl-4-chloropyridine as a model compound have provided valuable insights into how structural modifications influence these properties. For example, introducing bulky groups at specific positions can enhance oral bioavailability while reducing liver metabolism.
In conclusion, 5-Bromo-2-bromomethyl-4-chloropyridine (CAS No. 1805477-37-5) represents a fascinating compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it an invaluable intermediate for designing bioactive molecules with diverse therapeutic uses. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in drug discovery and chemical synthesis.
1805477-37-5 (5-Bromo-2-bromomethyl-4-chloropyridine) 関連製品
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 1358954-08-1(N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 2229100-11-0(2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine)
- 1159834-02-2(3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 2229421-71-8(4-(5-chloro-2-nitrophenyl)-1H-pyrazole)




